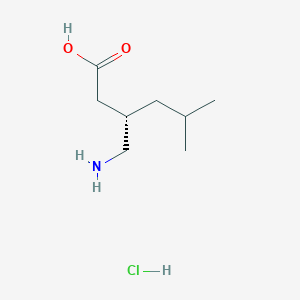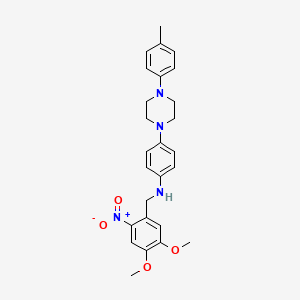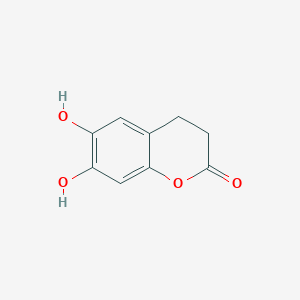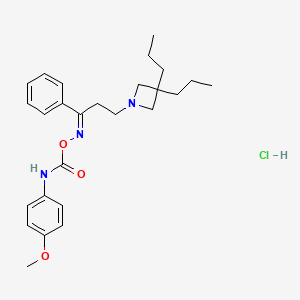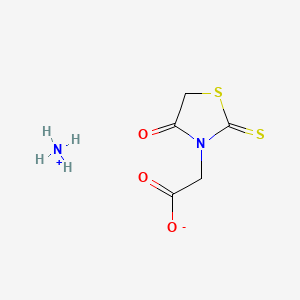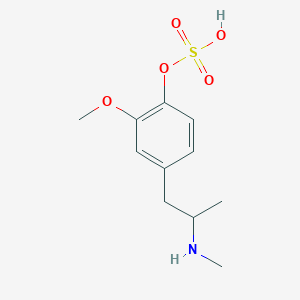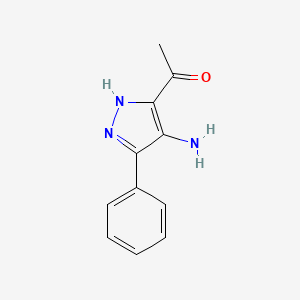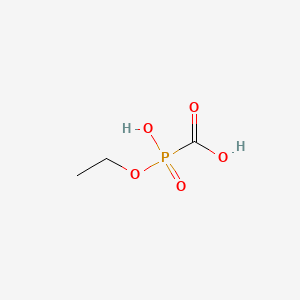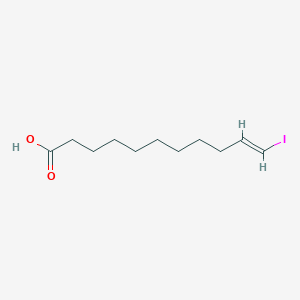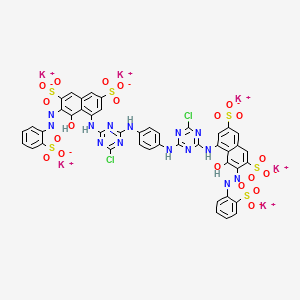
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a substituted oxolane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of (E)-but-2-enedioic acid: This can be achieved through the catalytic hydrogenation of maleic anhydride.
Synthesis of 5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one: This involves the reaction of 4-chlorobenzaldehyde with diethylamine and ethyl acetoacetate under basic conditions to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated oxolane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-but-2-enedioic acid;5-(4-bromophenyl)-3-(diethylaminomethyl)oxolan-2-one
- (E)-but-2-enedioic acid;5-(4-methylphenyl)-3-(diethylaminomethyl)oxolan-2-one
Uniqueness
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
124519-11-5 |
|---|---|
Formule moléculaire |
C19H24ClNO6 |
Poids moléculaire |
397.8 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one |
InChI |
InChI=1S/C15H20ClNO2.C4H4O4/c1-3-17(4-2)10-12-9-14(19-15(12)18)11-5-7-13(16)8-6-11;5-3(6)1-2-4(7)8/h5-8,12,14H,3-4,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
CODWUQPQQZQCRF-WLHGVMLRSA-N |
SMILES isomérique |
CCN(CC)CC1CC(OC1=O)C2=CC=C(C=C2)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCN(CC)CC1CC(OC1=O)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


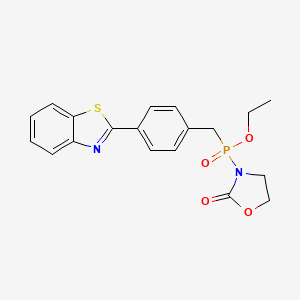
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
